1-Boc-3-[(dimethylamino)methyl]-7-azaindole, also known as 1-tert-Butoxycarbonyl-3-[(dimethylamino)methyl]-7-azaindole or 3-Dimethylaminomethyl-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester, is a heterocyclic compound containing a pyrrolo[2,3-b]pyridine core. The synthesis of this molecule has been reported in scientific literature, with researchers employing various methods to access this compound. For instance, one study describes its preparation through a multi-step process involving the reaction of 3-bromomethyl-7-azaindole with N,N-dimethylformamide followed by subsequent transformations. []
While the specific research applications of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole are not yet extensively explored, its structural features suggest potential interest in various scientific fields:
1-Boc-3-[(dimethylamino)methyl]-7-azaindole is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a dimethylamino functional group attached to a 7-azaindole structure. Its molecular formula is C₁₅H₂₁N₃O₂, with a molecular weight of 275.35 g/mol. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to the unique properties imparted by the 7-azaindole moiety, which is a nitrogen-containing heterocycle that can participate in various
1-Boc-3-[(dimethylamino)methyl]-7-azaindole can undergo various chemical transformations, including:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The biological activity of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole has been explored in various contexts. It has shown potential as:
Several methods have been reported for synthesizing 1-Boc-3-[(dimethylamino)methyl]-7-azaindole:
1-Boc-3-[(dimethylamino)methyl]-7-azaindole has several applications:
Interaction studies involving 1-Boc-3-[(dimethylamino)methyl]-7-azaindole have focused on its binding affinity to various biological targets, including enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential side effects when developed as a therapeutic agent. Research suggests that it may interact with specific kinases involved in cancer pathways, although detailed interaction profiles remain an area for further investigation .
Several compounds share structural similarities with 1-Boc-3-[(dimethylamino)methyl]-7-azaindole. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Amino-1H-pyrrolo[2,3-b]pyridine | 74420-00-1 | 0.89 |
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine | 267876-25-5 | 0.89 |
1H-Pyrrolo[2,3-b]pyridin-4-ammonium hydrochloride | 1134307-94-0 | 0.87 |
1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-ammonium | 86933548 | 0.85 |
4-Amino-1H-pyrrolo[2,3-b]pyridine | 74420-00-1 | 0.89 |
What sets 1-Boc-3-[(dimethylamino)methyl]-7-azaindole apart from these compounds is primarily its specific combination of the Boc protecting group and the dimethylamino functionality at the 3-position of the azaindole ring. This unique structure not only influences its reactivity but also enhances its potential biological activity compared to other similar compounds which may lack these specific features .
The molecule consists of a bicyclic 7-azaindole system (pyrrolo[2,3-b]pyridine), where the pyridine nitrogen is positioned at the 7th position relative to the pyrrole ring. Key structural elements include:
The IUPAC name is tert-butyl 3-((dimethylamino)methyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₅H₂₁N₃O₂ | |
Molecular Weight | 275.35 g/mol | |
Melting Point | 97–101°C | |
SMILES | CN(C)Cc1cn(C(=O)OC(C)(C)C)c2ncccc12 | |
InChI Key | ZNJZRJCULHGHCM-UHFFFAOYSA-N |
The Boc group introduces steric bulk, shielding the N1 position while maintaining electronic neutrality. The dimethylaminomethyl group at C3 acts as a weak base (pKₐ ~8–9), facilitating pH-dependent solubility and targeted interactions in enzymatic pockets. The 7-azaindole core itself is π-deficient, enabling hydrogen bonding with kinase hinge regions.
The development of effective protection strategies for azaindole amines represents a critical aspect in the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, a compound with the molecular formula C₁₅H₂₁N₃O₂ and a molecular weight of 275.35 [1]. This heterocyclic compound features a 7-azaindole core structure with a tert-butoxycarbonyl (Boc) protecting group at the N-1 position and a dimethylaminomethyl substituent at the C-3 position [1] [2]. Protection of the pyrrole nitrogen in azaindoles is essential for enabling selective functionalization and preventing undesired side reactions during synthetic procedures .
The installation of the Boc protecting group on the 7-azaindole scaffold is typically accomplished using di-tert-butyl dicarbonate (Boc₂O), a reagent widely employed in organic synthesis [5]. This pyrocarbonate reacts with amines to give N-tert-butoxycarbonyl derivatives, which do not behave as amines, thereby allowing subsequent transformations that would otherwise be incompatible with the amine functional group [5].
Several methodologies have been developed for the Boc protection of 7-azaindole:
Base-catalyzed approach: The most common method involves treating 7-azaindole with di-tert-butyl dicarbonate in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) [45]. This reaction typically proceeds at room temperature in solvents like dichloromethane or acetonitrile [45].
Sodium hydride method: A high-yielding procedure involves deprotonation of 7-azaindole with sodium hydride in tetrahydrofuran, followed by addition of di-tert-butyl dicarbonate [55]. This method has been reported to give excellent yields (96.7%) of the Boc-protected product [55].
Table 1: Comparison of Boc Protection Methods for 7-Azaindole
Method | Base | Solvent | Temperature | Time | Yield | Reference |
---|---|---|---|---|---|---|
DMAP-catalyzed | DMAP | Acetonitrile | 20°C | 2.5 h | 92.4% | [45] |
Triethylamine-mediated | TEA | Dichloromethane | 25°C | 12 h | 98.2% | [45] |
Sodium hydride | NaH | Tetrahydrofuran | 20°C | Overnight | 96.7% | [55] |
The Boc protection of 7-azaindole is particularly valuable because the resulting carbamate derivatives are unreactive to most bases and nucleophiles, allowing for selective functionalization at other positions [5]. Furthermore, the Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid), making it a versatile protecting group for multistep syntheses [5] [6].
The regioselective functionalization of 7-azaindole presents significant challenges due to the presence of multiple reactive sites within the heterocyclic framework [6]. The introduction of the Boc protecting group at the N-1 position is crucial for controlling the regioselectivity of subsequent functionalization reactions [6] [24].
One of the primary challenges in the functionalization of 7-azaindole is the control of regioselectivity between the pyrrole and pyridine rings [6]. The pyrrole ring typically exhibits higher reactivity toward electrophilic substitution, particularly at the C-3 position [6] [19]. However, without proper protection strategies, competing reactions can occur at multiple positions, leading to complex mixtures of products [19].
The regioselective functionalization of 7-azaindole has been extensively studied, with several key findings:
Directed metalation: The carbamoyl group in N-7 carbamoyl azaindoles can direct metalation to specific positions, allowing for regioselective functionalization [6]. This approach has been used to achieve C-6 substitution followed by a carbamoyl group shift from N-7 to N-1, enabling sequential functionalization events [6].
Controlled annular isomerism: Researchers have reported the regioselective functionalization of 7-azaindole through controlled annular isomerism employing a directed metalation-group migration strategy [6]. This method allows for the precise introduction of substituents at specific positions of the azaindole scaffold [6].
Protection-deprotection sequences: Strategic protection and deprotection sequences have been developed to enable the selective functionalization of specific positions in the 7-azaindole framework [6] [24]. The Boc group plays a crucial role in these sequences by temporarily blocking the reactivity of the N-1 position [24].
For the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole specifically, the regioselective introduction of the dimethylaminomethyl group at the C-3 position represents a significant challenge [1]. This functionalization is typically achieved after Boc protection of the N-1 position, highlighting the importance of the protection strategy in the overall synthetic route [55].
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of azaindoles, offering versatile approaches to the synthesis of complex derivatives including 1-Boc-3-[(dimethylamino)methyl]-7-azaindole [8] [10]. These methodologies enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, making them particularly valuable for the elaboration of sensitive heterocyclic scaffolds [8].
Several palladium-catalyzed cross-coupling strategies have been developed for the functionalization of azaindoles:
Suzuki-Miyaura coupling: This reaction involves the coupling of boronic acids or esters with halogenated azaindoles [11]. For Boc-protected azaindoles, the reaction typically proceeds with high regioselectivity, allowing for the introduction of aryl or heteroaryl groups at specific positions [11]. The compatibility of the Suzuki-Miyaura coupling with Boc-protected substrates has been demonstrated, providing access to a wide range of functionalized azaindoles [11].
Stille reaction: The Stille coupling between organotin compounds and halogenated azaindoles represents another valuable approach for the functionalization of these heterocycles [12]. For example, the reaction of 1-Boc-3-trimethylstannyl-5-azaindole with various halides has been reported to produce 3-substituted azaindoles in good yields [2].
Buchwald-Hartwig amination: This palladium-catalyzed C-N bond-forming reaction has been successfully applied to the amination of halo-azaindoles [8] [9]. Notably, recent advances have enabled the direct amination of unprotected halo-7-azaindoles using specialized palladium precatalysts, although Boc protection is often employed to enhance selectivity and yield [8].
For the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole specifically, a palladium-catalyzed approach might involve the following sequence:
The palladium-catalyzed cross-coupling approach offers several advantages for the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, including mild reaction conditions, high functional group tolerance, and the potential for high regioselectivity [8] [10]. However, challenges such as catalyst deactivation by coordination to the azaindole nitrogen and the need for specialized ligands must be addressed to achieve optimal results [11].
Aza-Friedel-Crafts alkylation represents a powerful approach for the functionalization of azaindoles, providing direct access to C-3 substituted derivatives that can serve as precursors to 1-Boc-3-[(dimethylamino)methyl]-7-azaindole [16] [19]. This methodology involves the electrophilic substitution of the electron-rich pyrrole ring of the azaindole scaffold, typically at the C-3 position due to its enhanced nucleophilicity [19].
Several variations of the aza-Friedel-Crafts alkylation have been developed for the functionalization of azaindoles:
Lewis acid-catalyzed alkylation: Traditional Friedel-Crafts alkylation employing Lewis acids such as aluminum chloride (AlCl₃) or copper(II) triflate (Cu(OTf)₂) has been applied to azaindoles [16] [18]. For example, the acylation of azaindoles at the C-3 position has been achieved using acyl chlorides in the presence of excess AlCl₃ in dichloromethane [18].
Silver-catalyzed C-3 alkylation: AgSbF₆-catalyzed aza-Friedel-Crafts alkylation of N,O-acetals with indoles and azaindoles has been reported, providing access to N-α indole substituted pyrrolidine and piperidine derivatives with excellent diastereoselectivities [17]. This approach could potentially be adapted for the introduction of aminomethyl groups at the C-3 position of azaindoles [17].
Modified aza-Friedel-Crafts reaction: Solvent-free C-3 coupling of azaindoles with cyclic imines has been developed, allowing for the direct aminoalkylation of the C-3 position [19]. Interestingly, the reactivity of different azaindole isomers in this reaction correlates with their pKa values, with 7-azaindole (pKa = 3.67) showing the highest reactivity [19].
For the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, an aza-Friedel-Crafts approach might involve:
The aza-Friedel-Crafts alkylation approach offers several advantages for the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, including operational simplicity and direct access to C-3 substituted derivatives [19]. However, challenges such as controlling regioselectivity and preventing over-alkylation must be addressed to achieve optimal results [19]. Additionally, the compatibility of the Boc protecting group with the Lewis acidic conditions typically employed in Friedel-Crafts reactions must be carefully considered [18].
Iridium-catalyzed C-H borylation has emerged as a powerful method for the functionalization of heterocycles, including azaindoles, offering a direct approach to introduce boronate esters that can be further transformed into various functional groups [24] [26]. This methodology is particularly valuable for the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole as it enables regioselective functionalization without the need for pre-functionalized substrates [24].
The compatibility of Boc-protected azaindoles with iridium-catalyzed C-H borylation has been extensively studied, with several key findings:
Boc groups as protectors and directors: Research has demonstrated that Boc protecting groups are not only compatible with iridium-catalyzed C-H borylation conditions but can also direct the regioselectivity of the reaction [24]. For pyrroles, indoles, and azaindoles, Boc protection enables selective functionalization at C-H positions β to the nitrogen atom [24].
Regioselectivity in azaindole borylation: The borylation of N-Boc-7-azaindole proceeds selectively at the 3-position, reflecting a preference for the 3-position of a 5-membered nitrogen heterocycle over sterically accessible sites in the 6-membered N-heterocyclic moiety [24]. A second borylation of N-Boc-7-azaindole occurs selectively at the 5-position, presumably because C5 is less hindered than C4 [24].
Traceless directing groups: Recent advances have demonstrated that N-borylation of nitrogen heterocycles, including azaindoles, provides a traceless directing group for subsequent catalytic C-H borylations [26]. This approach offers advantages over Boc direction, including in situ installation and removal of the directing group and improved product yields [26].
For the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, an iridium-catalyzed C-H borylation approach might involve:
Table 2: Iridium-Catalyzed Borylation of N-Boc-7-Azaindole
Entry | Substrate | Product | Catalyst | Conditions | Yield | Reference |
---|---|---|---|---|---|---|
1 | N-Boc-7-azaindole | 3-Bpin-N-Boc-7-azaindole | [Ir(OMe)(COD)]₂/dtbpy | B₂pin₂, THF, rt | Good | [24] |
2 | N-Boc-7-azaindole | 3,5-Bis(Bpin)-N-Boc-7-azaindole | [Ir(OMe)(COD)]₂/dtbpy | Excess B₂pin₂, THF, rt | Good | [24] |
3 | 7-Azaindole | 3-Bpin-7-azaindole | [Ir(OMe)(COD)]₂/dtbpy | B₂pin₂, THF, rt | Good | [26] |
The iridium-catalyzed C-H borylation approach offers several advantages for the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, including high regioselectivity, mild reaction conditions, and the ability to introduce versatile boronate ester functionality that can be transformed into various groups [24] [26]. However, challenges such as the need for specialized catalysts and the multi-step nature of the overall transformation must be considered [24] [30].
The transition from batch to continuous flow processes represents a significant advancement in the industrial-scale production of complex heterocycles such as 1-Boc-3-[(dimethylamino)methyl]-7-azaindole [31] [32]. Continuous flow chemistry offers numerous advantages for the synthesis of azaindole derivatives, including improved reaction efficiency, enhanced safety profiles, and increased productivity [32] [33].
Several aspects of continuous flow reactor optimization are particularly relevant for the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole:
Photoredox/nickel dual catalytic cross-coupling: Researchers have developed an efficient photoredox/nickel dual catalytic cross-coupling protocol in a continuous flow regime for the synthesis of cycloalkyl-substituted 7-azaindoles [31]. This approach enables reactions to proceed efficiently under mild conditions (blue LED light irradiation at 30°C) with relatively short residence times (40 minutes) [31]. Similar methodologies could potentially be adapted for the introduction of the dimethylaminomethyl group at the C-3 position of Boc-protected 7-azaindole [31].
Multistep continuous flow synthesis: The development of multistep continuous flow processes for heterocycle synthesis has been reported, allowing for the telescoped production of complex molecules without the isolation of sensitive intermediates [33] [35]. This approach is particularly valuable for the synthesis of azaindoles, as it can prevent the decomposition of unstable intermediates and improve overall yields [33] [35].
Microwave-assisted continuous flow synthesis: The combination of microwave irradiation with continuous flow processing has been applied to the synthesis of heterocycles, including indoles and potentially azaindoles [33]. This approach can significantly accelerate reactions and improve yields compared to conventional heating methods [33].
For the industrial-scale production of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, a continuous flow approach might involve:
The optimization of continuous flow reactors for the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole would need to address several key parameters:
Continuous flow reactor optimization offers significant potential for improving the industrial-scale production of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, enabling more efficient, safer, and more sustainable manufacturing processes [31] [32] [34].
The application of solid acid catalysts in heterocycle synthesis represents an important advancement for the industrial-scale production of compounds like 1-Boc-3-[(dimethylamino)methyl]-7-azaindole [39] [40]. These heterogeneous catalysts offer numerous advantages over traditional homogeneous acid catalysts, including ease of separation, recyclability, and reduced environmental impact [39].
Several types of solid acid catalysts have potential applications in the synthesis of azaindole derivatives:
Zeolites: These crystalline aluminosilicates possess well-defined pore structures and strong Brønsted acidity, making them effective catalysts for various organic transformations [39]. When the compensation cation is H⁺, zeolites have a high content of Brønsted acid sites, allowing them to catalyze many reactions involving heterocycles [39]. The shape selectivity imparted by the zeolite pore structure could potentially be exploited to achieve regioselective functionalization of azaindoles [39].
Heterogeneous palladium-copper catalysts: Researchers have developed a heterogeneous Pd-Cu/C catalyst for cascade Sonogashira alkynylation-cyclization sequences leading to indoles, azaindoles, and benzofurans under water-only conditions [40]. This bimetallic catalyst system enables the preparation of azaindoles with good yields and tolerance to a wide variety of functional groups [40]. Such catalysts could potentially be adapted for the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole or its precursors [40].
Lewis acid catalysts: Solid Lewis acid catalysts, such as metal-modified clays or supported metal salts, have been employed in various transformations relevant to azaindole synthesis [41] [43]. For example, rhodium-catalyzed C-H activation has been applied to the synthesis of 7-azaindoles from 2-aminopyridine and alkyne substrates [41] [43]. The incorporation of such catalysts into heterogeneous systems could facilitate their application in industrial-scale processes [41].
For the industrial-scale production of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole, solid acid catalyst applications might include:
The development of effective solid acid catalyst systems for the synthesis of 1-Boc-3-[(dimethylamino)methyl]-7-azaindole would need to address several key considerations: